molecular formula C18H32N2O4 B3039631 Boc-L-bishomopropargylglycine CHA salt CAS No. 1234692-60-4

Boc-L-bishomopropargylglycine CHA salt

Cat. No.: B3039631
CAS No.: 1234692-60-4
M. Wt: 340.5
InChI Key: YAGJZSCJDSMMGC-FVGYRXGTSA-N
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Description

Boc-L-bishomopropargylglycine CHA salt: is a chemical compound with the molecular formula C18H32N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-bishomopropargylglycine CHA salt typically involves the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of a bishomopropargyl group. The final step involves the formation of the CHA salt. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents, large-scale reactors, and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Boc-L-bishomopropargylglycine CHA salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Boc-L-bishomopropargylglycine CHA salt is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of modified amino acids on protein structure and function. It can be incorporated into peptides and proteins to investigate their properties and interactions.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a tool to study disease mechanisms.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Boc-L-bishomopropargylglycine CHA salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: Boc-L-bishomopropargylglycine CHA salt is unique due to its bishomopropargyl group, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications that require these properties.

Properties

IUPAC Name

cyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4.C6H13N/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4;7-6-4-2-1-3-5-6/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15);6H,1-5,7H2/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGJZSCJDSMMGC-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC#C)C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-L-bishomopropargylglycine CHA salt
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